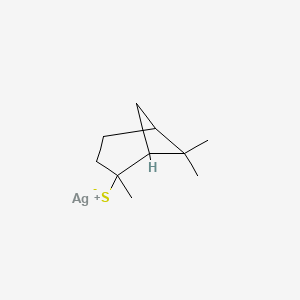
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver(1+) 2,6,6-trimethylbicyclo(311)heptane-2-thiolate is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic terpene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate typically involves the reaction of silver nitrate (AgNO3) with 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the thiol group. The general reaction can be represented as follows:
AgNO3+C10H18S→C10H18SAg+HNO3
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of metallic silver.
Substitution: Formation of alkylated thiolates.
科学的研究の応用
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing silver-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as conductive inks and coatings.
作用機序
The mechanism of action of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial activity.
類似化合物との比較
Similar Compounds
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate
- (Trifluoromethylthio) silver (I)
Uniqueness
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate is unique due to its specific bicyclic structure and the position of the thiolate group. This structural uniqueness can influence its reactivity and applications compared to other silver thiolate compounds.
特性
CAS番号 |
100335-19-1 |
|---|---|
分子式 |
C10H17AgS |
分子量 |
277.174 |
IUPAC名 |
silver;4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-9(2)7-4-5-10(3,11)8(9)6-7;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1 |
InChIキー |
LEDXWCVTTAIPGU-UHFFFAOYSA-M |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















